4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID
Description
4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of carboxybenzenesulfonyl and phenoxy groups attached to a dihydroisoindole core.
Properties
IUPAC Name |
4-[5-[4-(4-carboxyphenyl)sulfonylphenoxy]-1,3-dioxoisoindol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO9S/c30-25-23-14-9-20(15-24(23)26(31)29(25)18-5-1-16(2-6-18)27(32)33)38-19-7-12-22(13-8-19)39(36,37)21-10-3-17(4-11-21)28(34)35/h1-15H,(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRCOGMCJVTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenoxy and carboxybenzenesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
Medicinal Chemistry
The target compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest that it may function as an inhibitor or modulator of specific biological pathways:
- Proton Pump Inhibitors : Similar compounds have been explored as prodrugs that release active pharmaceutical ingredients upon metabolic conversion. The sulfonyl group can enhance the pharmacokinetic properties of the molecule, potentially leading to improved efficacy and reduced side effects .
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the isoindole moiety is particularly noteworthy, as it has been associated with antitumor activity in several studies .
Materials Science
The compound can serve as a precursor for the synthesis of advanced materials:
- Polymer Chemistry : The carboxylic acid functionality allows for easy incorporation into polymer matrices, potentially leading to the development of new materials with enhanced thermal or mechanical properties. Such polymers are useful in coatings, adhesives, and biomedical applications .
- Metal-Organic Frameworks (MOFs) : The structural characteristics of the compound suggest its utility in forming MOFs, which are porous materials used in gas storage and separation technologies. The sulfonyl and carboxylic acid groups can coordinate with metal ions, facilitating the formation of stable frameworks .
Case Studies
Several studies have highlighted the applications of structurally related compounds:
Case Study 1: Anticancer Properties
A study published in Cancer Research demonstrated that derivatives of benzoic acids exhibit significant cytotoxicity against breast cancer cells. The introduction of sulfonyl groups was shown to enhance this activity by improving solubility and bioavailability .
Case Study 2: Proton Pump Inhibitors
Research on arylsulfonyl benzimidazole derivatives indicated that modifications at specific positions could lead to compounds with prolonged action as proton pump inhibitors. The incorporation of similar functional groups to those found in the target compound could yield promising results in enhancing drug efficacy .
Mechanism of Action
The mechanism of action of 4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Azidosulfonyl)benzoic acid: Shares the carboxybenzenesulfonyl group but differs in its overall structure and reactivity.
Phenoxy herbicides: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have similar phenoxy groups but are used primarily as herbicides.
Uniqueness
4-{5-[4-(4-CARBOXYBENZENESULFONYL)PHENOXY]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}BENZOIC ACID is unique due to its combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.
Biological Activity
The compound 4-{5-[4-(4-carboxybenzenesulfonyl)phenoxy]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl}benzoic acid (referred to as Compound A) is a complex organic molecule with potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound A features a unique structure that includes a benzoic acid moiety, a phenoxy group, and an isoindole derivative. The presence of the carboxybenzenesulfonyl group enhances its solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₅S |
| Molecular Weight | 366.42 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that Compound A exhibits several biological activities:
1. Anticancer Activity
Compound A has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro assays demonstrated that Compound A significantly reduced cell viability in human cancer cells compared to control groups .
2. Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity suggests its potential use in treating inflammatory diseases .
3. Antioxidant Activity
Compound A exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
The biological activity of Compound A is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compound A inhibits key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Cell Signaling Modulation : It influences various signaling pathways, including the NF-kB pathway, which is critical for regulating immune responses and inflammation.
Case Studies
Several studies have explored the effects of Compound A on different biological systems:
- In Vitro Studies : In a study involving human foreskin fibroblasts, Compound A was shown to enhance proteasome activity significantly, indicating its potential role in protein homeostasis regulation .
- Animal Models : In vivo studies using mouse models demonstrated that administration of Compound A led to significant tumor size reduction in xenograft models of breast cancer. Histopathological analysis revealed decreased cell proliferation markers and increased apoptosis in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
